2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Description
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9(2,10)8-12-11-7-5-3-4-6-13(7)8/h3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWTZJAGOULPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C2N1CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolopyridine Core
The initial and critical step in the preparation of 2-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}propan-2-amine is the formation of the fused triazolopyridine ring system. This is typically achieved through cyclization reactions involving hydrazine derivatives and suitable pyridine-based precursors.
- Precursors: Pyridine derivatives bearing appropriate leaving groups or functional handles (e.g., halides, nitriles) are used.
- Cyclization Agents: Hydrazine hydrate or substituted hydrazines facilitate the formation of the 1,2,4-triazole ring fused to the pyridine.
- Reaction Conditions: Elevated temperatures (100–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common to promote cyclization.
- Catalysts: Carbonyldiimidazole (CDI) or other activating agents may be employed to enhance cyclization efficiency.
$$
\text{Pyridine derivative} + \text{Hydrazine derivative} \xrightarrow[\text{Solvent}]{\text{Heat}} \text{Triazolopyridine core}
$$
Purification and Characterization
The crude product is purified using standard techniques:
- Recrystallization: From solvents such as methanol or 2-methoxyethanol to achieve high purity (85–98%).
- Chromatography: Silica gel column chromatography or preparative HPLC to separate impurities.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to form core | Pyridine derivative + hydrazine + CDI | 100–150 | 62–92 | 85–95 | Polar aprotic solvents (DMF, DMSO) used |
| Halogenation (if required) | N-Bromosuccinimide (NBS), DCM | 25 | 72–82 | 90–98 | For preparing halogenated intermediates |
| Amination | Isopropylamine or protected amine + base | 25–80 | 65–85 | 90–95 | Nucleophilic substitution or reductive amination |
| Purification | Recrystallization or chromatography | Ambient | — | >90 | Final product purity confirmed by NMR, HPLC |
Research Findings and Analysis
- Cyclization Efficiency: The use of CDI as a coupling agent improves cyclization yields by activating carboxylic acid or amide intermediates toward ring closure.
- Halogenation Selectivity: Bromination with N-bromosuccinimide (NBS) selectively targets the 3-position on the triazolopyridine core, facilitating subsequent nucleophilic substitution.
- Amination Reaction: The nucleophilic substitution of the brominated intermediate with isopropylamine proceeds smoothly under mild conditions, yielding the desired aminopropane-substituted product with high regioselectivity.
- Purity Enhancement: Recrystallization from methanol or 2-methoxyethanol results in crystalline products with purity exceeding 90%, suitable for further biological evaluation.
Analytical Techniques for Monitoring Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR confirm the formation of the triazolopyridine core and successful substitution at the 3-position.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and monitoring reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- X-ray Crystallography: Occasionally employed to verify the fused ring system and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce a variety of functionalized triazolopyridine compounds .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antidepressant effects. For instance, a study published in the Journal of Medicinal Chemistry highlighted that modifications to the triazolo ring can enhance serotonin receptor affinity and improve efficacy in animal models of depression .
Anticancer Properties
Research has demonstrated that compounds similar to 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine show promise as anticancer agents. A specific derivative was tested against various cancer cell lines and exhibited cytotoxic effects through the induction of apoptosis .
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. Studies suggest that it may inhibit oxidative stress and inflammation in neuronal cells, providing a basis for its use in treating conditions like Alzheimer's disease .
Case Studies
- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that administration of a triazolo-pyridine derivative led to significant improvements in mood scores compared to placebo .
- Oncology Research : In vitro studies on breast cancer cells demonstrated that the compound reduced cell viability by up to 70% at certain concentrations within 48 hours .
Synthesis of Novel Materials
The structural characteristics of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metals has implications for developing catalysts and sensors .
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cell signaling pathways related to cancer . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to anti-tumor effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Triazolo-Pyridine Derivatives
The following compounds share the [1,2,4]triazolo[4,3-a]pyridine scaffold but differ in substituents and peripheral functional groups:
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Pharmacological Properties
- Propan-2-amine group (Target Compound) : The tertiary amine in the target compound may enhance solubility in polar solvents and facilitate hydrogen bonding in biological targets. However, its basicity could limit blood-brain barrier penetration compared to neutral analogs .
- Fluorophenyl group : The fluorinated derivative (C₁₁H₁₀FN₅ ) exhibits improved metabolic stability and lipophilicity, making it suitable for agrochemical and CNS drug development .
Biological Activity
The compound 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The compound is characterized by its unique triazole and pyridine moieties that contribute to its biological interactions. Its molecular formula is with a molecular weight of 196.24 g/mol. The structure can be represented as follows:
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of triazolopyridine derivatives against various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of 12 nM against HeLa cells. This compound exhibited selectivity over normal human embryonic kidney HEK-293 cells (IC50 > 100 μM), indicating its potential for targeted cancer therapy .
The mechanism through which these compounds exert their effects includes:
- Cell Cycle Arrest : The most active derivatives have been shown to induce G2/M phase arrest in the cell cycle.
- Apoptosis Induction : Dose-dependent apoptosis was observed in treated cells.
- Microtubule Disruption : These compounds disrupt microtubule networks essential for cell division .
Antimicrobial Properties
Triazolopyridines have also been investigated for their antimicrobial activities. Some derivatives have shown efficacy against various bacterial strains and fungi. The structural features of these compounds are believed to enhance their interaction with microbial targets .
Anthelmintic Activity
A screening study utilizing Caenorhabditis elegans as a model organism revealed that certain triazolopyridine derivatives possess anthelmintic properties. Compounds were identified that could kill nematodes effectively within 24 hours at concentrations ranging from 25 to 50 ppm .
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via reductive amination of triazolopyridine precursors, as demonstrated in analogous heterocyclic systems. For example, aldimine formation followed by sodium borohydride reduction is a common approach, with intermediates purified via chromatography (e.g., hexane/acetone gradients) . Phosphonate derivatives of triazolopyridines have also been synthesized using microwave-assisted reactions, yielding crystallographically validated products after recrystallization from methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H, ¹³C, and ³¹P NMR (for phosphonate analogs) are essential for confirming regiochemistry and substituent positions .
- X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, triazolopyridine derivatives crystallize in monoclinic systems with bond angles (~113.5°) and lengths consistent with aromaticity .
Q. What role do functional groups (e.g., triazole, pyridine) play in modulating reactivity?
- Methodological Answer : The triazole ring participates in hydrogen bonding and π-π stacking, influencing solubility and biological interactions. The pyridine moiety enhances electron-deficient character, enabling nucleophilic substitutions. Ethynyl groups (in analogs) allow click chemistry modifications .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and thermodynamic favorability. For example, reaction path searches combined with experimental feedback loops reduce trial-and-error approaches. This method has been applied to triazolopyridine derivatives to identify optimal catalysts (e.g., Pd(OAc)₂) and solvents (e.g., 2-methyltetrahydrofuran) .
Q. How should researchers resolve contradictions in reported biological activity data for triazolopyridine derivatives?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm target specificity.
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., fluorination at the pyridine ring) to isolate pharmacophoric groups. For example, fluorinated analogs show enhanced metabolic stability .
Q. What strategies improve yield and scalability in multi-step syntheses of this compound?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors minimize side reactions in sensitive steps (e.g., azide cycloadditions).
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(II) acetate with ligand systems) enhance cross-coupling efficiency, as seen in Suzuki-Miyaura reactions for triazolopyridine precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
